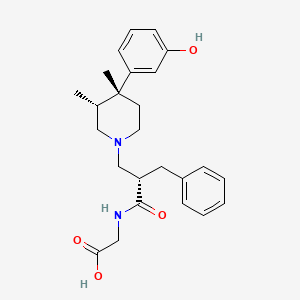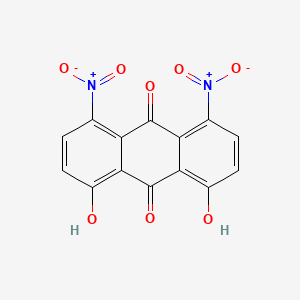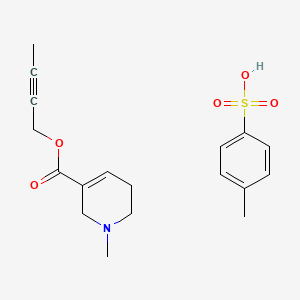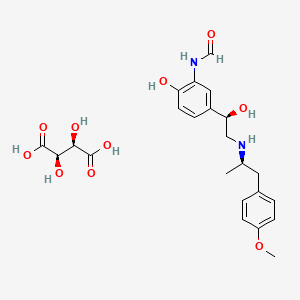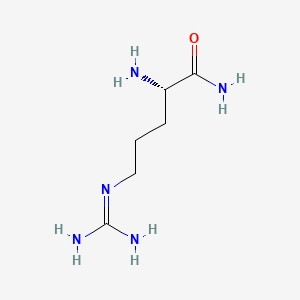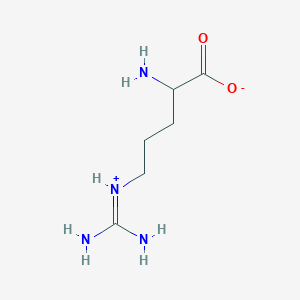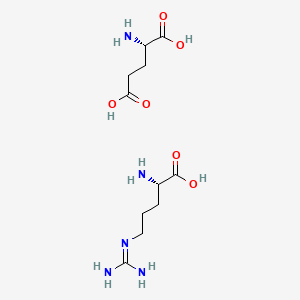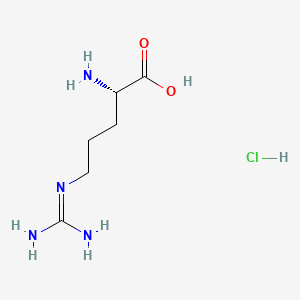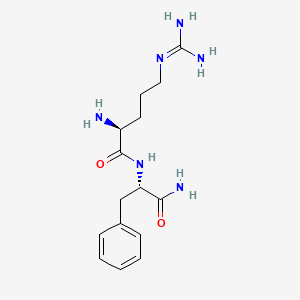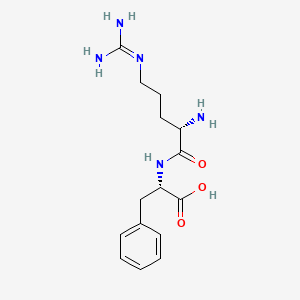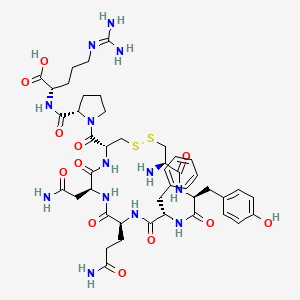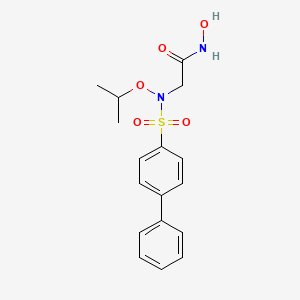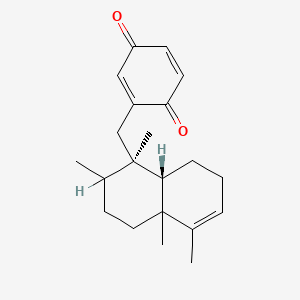
Avarone
Overview
Description
Avarone is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including antitumor, antibacterial, antifungal, and antiparasitic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical structure.
Mechanism of Action
Target of Action
Avarone, a sesquiterpene quinone obtained from the marine sponge Dysidea avara, has been identified to primarily target Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase . PTP1B is the main negative regulator of the insulin receptor, while Aldose Reductase (AKR1B1) is an enzyme involved in the development of diabetic complications .
Mode of Action
This compound interacts with its targets in a unique way. It inhibits PTP1B, thereby improving insulin sensitivity and mitochondrial activity in cells . When administered alone, this compound acts as an insulin-mimetic agent . Additionally, this compound acts as a tight binding inhibitor of Aldose Reductase (AKR1B1) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By inhibiting PTP1B, this compound enhances the insulin signaling pathway, leading to improved insulin sensitivity . This can have significant downstream effects, including enhanced glucose uptake and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its insulin-sensitizing and mimetic activity . It improves insulin sensitivity and enhances mitochondrial activity in cells . Moreover, this compound has been shown to have potent antileukemic activity .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. While specific studies on this compound are lacking, research in the broader field suggests that factors such as temperature, pH, and presence of other compounds can impact the action of bioactive compounds
Biochemical Analysis
Biochemical Properties
Avarone interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), the main negative regulator of the insulin receptor . This interaction enhances insulin sensitivity and improves mitochondrial activity in cells . This compound also acts as a tight binding inhibitor of aldose reductase (AKR1B1), an enzyme involved in the development of diabetic complications .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to improve insulin sensitivity and mitochondrial activity in C2C12 cells . When administered alone, this compound acts as an insulin-mimetic agent . It also has a dose-dependent inhibitory effect on the replication of the human T-lymphotropic retrovirus, showing a significant cytoprotective effect on infected H9 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. This compound inhibits PTP1B, thereby enhancing insulin sensitivity . It also acts as a tight binding inhibitor of aldose reductase, affecting gene expression related to the development of diabetic complications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits PTP1B, a key player in the insulin signaling pathway . It also inhibits aldose reductase, an enzyme involved in the polyol pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avarone can be synthesized from its hydroquinone derivative, avarol, through an oxidation process. The oxidation of avarol to this compound is typically carried out using oxidizing agents such as ferric chloride or potassium ferricyanide . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to this compound. The extraction process includes solvent extraction using organic solvents like diethyl ether, followed by purification through column chromatography . The purified avarol is then oxidized to this compound under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives.
Reduction: this compound can be reduced back to avarol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Ferric chloride, potassium ferricyanide.
Reduction: Sodium borohydride.
Substitution: Thiols, amines.
Major Products Formed:
Oxidation: Various quinone derivatives.
Reduction: Avarol.
Substitution: Substituted this compound derivatives such as 4’-propylthiothis compound, 4’-octylthiothis compound.
Scientific Research Applications
Comparison with Similar Compounds
Avarone is structurally related to other sesquiterpene quinones and hydroquinones derived from marine sponges. Some similar compounds include:
Nakijiquinones: Natural derivatives of this compound that act as tyrosine kinase inhibitors.
Smenamide A and B: Compounds isolated from Smenospongia aurea, known for their cytotoxic effects against cancer cells.
This compound stands out due to its dual inhibitory activity on protein tyrosine phosphatase 1B and aldose reductase, making it a unique multitarget agent with potential therapeutic applications .
Properties
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHEJGLNUDEEH-LWILDLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203851 | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-99-6 | |
| Record name | (+)-Avarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avarone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR36JQ984T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


